

# Application Notes: One-Pot Synthesis of 6,8-Dibromoquinazolin-4(3H)-one Derivatives

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## Compound of Interest

Compound Name: **6,8-dibromoquinazolin-4(3H)-one**

Cat. No.: **B102629**

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## Introduction

Quinazolinone and its derivatives are a pivotal class of nitrogen-containing heterocyclic compounds that have attracted considerable interest in medicinal chemistry due to their broad and potent biological activities, including anticancer, anti-inflammatory, analgesic, and antimicrobial properties.<sup>[1]</sup> The **6,8-dibromoquinazolin-4(3H)-one** scaffold is a particularly important pharmacophore present in numerous compounds with significant therapeutic promise.<sup>[1]</sup> One-pot multicomponent reactions (MCRs) have become a highly effective and efficient strategy for synthesizing these complex molecules. This approach offers several advantages over traditional multi-step methods, such as shorter reaction times, reduced costs, and greater environmental friendliness.<sup>[1]</sup>

This document outlines detailed protocols for the one-pot synthesis of **6,8-dibromoquinazolin-4(3H)-one** derivatives, a prominent and well-studied subclass. The methodologies presented are suitable for researchers, scientists, and professionals involved in drug development.

## General Reaction Scheme

The synthesis of 6,8-dibromo-4(3H)-quinazolinone derivatives can be efficiently accomplished through a one-pot reaction commencing with 3,5-dibromoanthranilic acid or its esters. The general scheme proceeds through the in-situ formation of a 6,8-dibromo-2-substituted-4H-3,1-benzoxazin-4-one intermediate. This intermediate subsequently reacts with a primary amine to furnish the desired 3-substituted-6,8-dibromo-4(3H)-quinazolinone.<sup>[1]</sup>

## Experimental Protocols

### Protocol 1: One-Pot Synthesis of 3-Substituted-6,8-dibromo-2-methyl-4(3H)-quinazolinones

This protocol details a one-pot procedure for the synthesis of 3-substituted-6,8-dibromo-2-methyl-4(3H)-quinazolinones starting from methyl 3,5-dibromoanthranilate.[\[2\]](#)

#### Materials:

- Methyl 3,5-dibromoanthranilate
- Acetic anhydride
- Primary amine (e.g., hydrazine hydrate)
- Ethanol
- Ethyl acetate
- Hexane or Dichloromethane-hexane mixture

#### Procedure:

- A mixture of methyl 3,5-dibromoanthranilate and acetic anhydride is heated to form the intermediate, 2-methyl-6,8-dibromo-4H-benzo[d][[1](#)][[3](#)]-oxazin-4-one.[\[1\]](#)
- The reaction mixture is stirred for 30 minutes.[\[1\]](#)
- After the formation of the benzoxazinone intermediate, a primary amine (e.g., equimolar amount of hydrazine hydrate) is added to the reaction mixture along with ethanol as a solvent.[\[1\]](#)[\[2\]](#)
- The mixture is then heated under reflux with continuous stirring.[\[1\]](#)
- The reaction progress is monitored by Thin Layer Chromatography (TLC) until no trace of the starting material is observed (approximately 3 hours).[\[1\]](#)

- Upon completion, the reaction mixture is filtered.[1]
- The filtrate is extracted with ethyl acetate.[1]
- The organic layer is allowed to evaporate at room temperature to yield the solid product.[1]
- The crude product is recrystallized from a hexane or dichloromethane-hexane mixture to afford the pure 3-substituted-6,8-dibromo-2-methyl-4(3H)-quinazolinone.[2]

## Protocol 2: One-Pot Fusion Synthesis of 6,8-dibromo-2-phenyl-3-(4-acetylphenyl)-4(3H)-quinazolinone

This protocol outlines the synthesis of a specific 6,8-dibromo-4(3H)-quinazolinone derivative via a fusion reaction.[4][5]

### Materials:

- 6,8-dibromo-2-phenyl-4H-3,1-benzoxazin-4-one
- p-aminoacetophenone
- Ethanol

### Procedure:

- An equimolar mixture of 6,8-dibromo-2-phenyl-4H-3,1-benzoxazin-4-one (0.01 mol) and p-aminoacetophenone (0.01 mol) is placed in a suitable reaction vessel.[1][4][5]
- The mixture is heated on a sand bath at 150°C for 2 hours.[1][4][5]
- After cooling, the resulting crude mass is crystallized twice from ethanol to yield dark brown crystals of 6,8-dibromo-2-phenyl-3-(4-acetylphenyl)-4(3H)-quinazolinone.[4][5]

## Quantitative Data Summary

The following table summarizes the quantitative data for representative **6,8-dibromoquinazolin-4(3H)-one** derivatives synthesized through one-pot or highly efficient methods.

Compound Name	Starting Materials	Reaction Conditions	Yield (%)	Melting Point (°C)	Reference
3-Amino-6,8-dibromo-2-methylquinazolin-4(3H)-one	Methyl 3,5-dibromoanthranilate, Acetic anhydride, Hydrazine hydrate	Reflux in ethanol, 3 hours	93	75-77	[2]
6,8-Dibromo-2-phenyl-3-(4-acetylphenyl)-4(3H)-quinazolinone	6,8-Dibromo-2-phenyl-4H-benzoxazin-3,1-4-one, p-aminoacetophenone	Fusion at 150°C, 2 hours	85	240	[4][5]
6-{4-[6,8-Dibromo-2-phenyl-3-(4-acetylphenyl)-4(3H)-quinazolin-3-yl]-phenyl}-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile	6,8-Dibromo-2-phenyl-3-(4-acetylphenyl)-4(3H)-quinazolinone, Benzaldehyde, Ethyl cyanoacetate, Ammonium acetate	Reflux in n-butanol, 6 hours	75	316-318	[4][5]
6-{4-[6,8-Dibromo-2-phenyl-3-(4-acetylphenyl)-4(3H)-quinazolin-3-yl]-phenyl}-2-oxo-4-(4-methoxyphenyl)-anisaldehyde	6,8-Dibromo-2-phenyl-3-(4-acetylphenyl)-4(3H)-quinazolinone, p-Anisaldehyde	Reflux in n-butanol, 6 hours	80	310-312	[4][5]

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yl)-1,2-	, Ethyl
dihydropyridi	cyanoacetate
ne-3-	, Ammonium
carbonitrile	acetate

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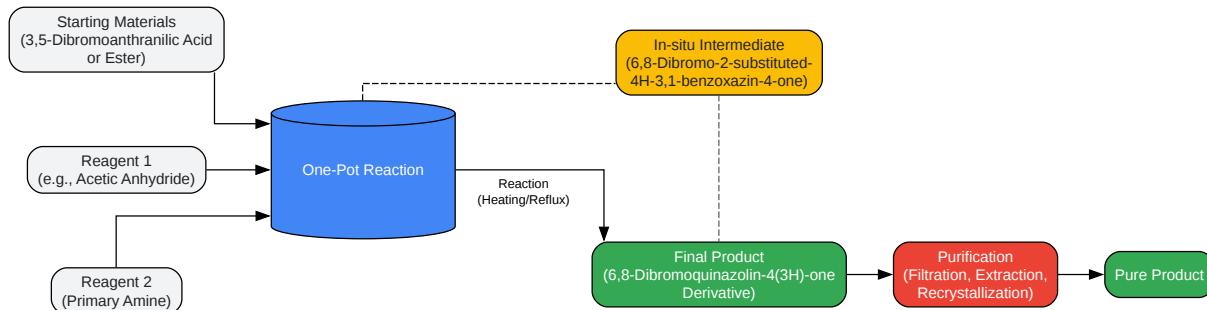
6-{4-[6,8-	6,8-Dibromo-
Dibromo-2-	2-phenyl-3-
phenyl-4-oxo-	(4-
4H-	acetylphenyl)
quinazolin-3-	-4(3H)-
yl]-phenyl}-2-	quinazolinone
oxo-4-(p-	Reflux in n-
tolyl)-1,2-	butanol, 6
dihydropyridi	83
ne-3-	hours
carbonitrile	
Tolualdehyde,	
Ethyl	
cyanoacetate	
, Ammonium	
acetate	

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Note: Yields and melting points can vary based on the specific reagents and reaction conditions used.[\[1\]](#)

## Visualizations

### One-Pot Synthesis Workflow



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Caption: Workflow for the one-pot synthesis of **6,8-dibromoquinazolin-4(3H)-one** derivatives.

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